Commercial Sourcing & Technical Profile: 3-(Bromomethyl)-2-nitrobenzoic Acid
Commercial Sourcing & Technical Profile: 3-(Bromomethyl)-2-nitrobenzoic Acid
This is an in-depth technical guide regarding the commercial sourcing, pricing, and technical handling of 3-(Bromomethyl)-2-nitrobenzoic acid and its primary commercial derivative, Methyl 3-(bromomethyl)-2-nitrobenzoate .
Strategic Intermediate for PARP Inhibitors and Heterocyclic Synthesis
Part 1: Executive Technical Summary
3-(Bromomethyl)-2-nitrobenzoic acid (and its methyl ester, CAS 132874-06-7 ) represents a critical "pivot point" intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho-nitro group relative to the carboxylate, combined with a reactive benzyl bromide at the meta position. This specific geometry is essential for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib , Veliparib ) and complex fused heterocycles like indazoles and quinazolinones.
Market Status: Unlike commodity reagents, this compound is classified as a Tier 2 Fine Chemical . It is rarely stocked in multi-kilogram bulk due to stability concerns (hydrolysis of the benzyl bromide). Most commercial transactions involve the methyl ester form, which offers superior shelf-life and handling properties compared to the free acid.
Part 2: Chemical Identity & Structural Logic
Understanding the specific isomerism is vital, as "bromomethyl-nitrobenzoic acid" has multiple isomers (e.g., 2-bromo-3-nitro, 4-bromo-3-nitro) that are commercially available but structurally distinct.
Target Compound Profile
| Feature | Specification |
| Primary Commercial Form | Methyl 3-(bromomethyl)-2-nitrobenzoate |
| CAS Number | 132874-06-7 (Ester) / Free Acid is often generated in situ |
| Molecular Formula | C₉H₈BrNO₄ (Ester) |
| Molecular Weight | 274.07 g/mol |
| Key Functionality | Electrophilic Benzyl Bromide (Alkylation agent) + Nitro group (Reducible to amine) |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 67–70 °C (Ester) |
Structural Visualization
Figure 1: Structural logic of Methyl 3-(bromomethyl)-2-nitrobenzoate. The proximity of the nitro and bromomethyl groups allows for facile cyclization reactions.
Part 3: Commercial Suppliers & Price Analysis[1][2]
Supply Chain Landscape
The market is divided between Catalog Suppliers (Research Scale) and Custom Synthesis Houses (Process Scale). Due to the hazardous nature of the synthesis (radical bromination), few suppliers hold large stock.
Tier 1: Validated Commercial Suppliers
-
Thermo Fisher Scientific / Alfa Aesar: Primarily supplies the precursor (3-methyl-2-nitrobenzoic acid) and research-scale quantities of the bromo-derivative.
-
Accela Chem: Known for stocking specific heterocyclic building blocks.
-
Pharmaffiliates: Specializes in reference standards and high-purity batches for GMP synthesis.
-
Enamine / WuXi AppTec: Major sources for custom bulk synthesis (kg scale) on demand.
Price Benchmarking (Q1 2026 Estimates)
Prices are highly volatile and volume-dependent. The table below contrasts the cost of the precursor (Make) vs. the finished target (Buy).
| Compound | Scale | Estimated Price (USD) | Supplier Type |
| Precursor: Methyl 3-methyl-2-nitrobenzoate | 25 g | $30 – $50 | Catalog (Sigma/Thermo) |
| Precursor: Methyl 3-methyl-2-nitrobenzoate | 1 kg | $400 – $600 | Bulk Chemical |
| Target: Methyl 3-(bromomethyl)-2-nitrobenzoate | 1 g | $150 – $250 | Reference Standard |
| Target: Methyl 3-(bromomethyl)-2-nitrobenzoate | 100 g | $1,200 – $1,800 | Fine Chemical |
| Target: Methyl 3-(bromomethyl)-2-nitrobenzoate | 1 kg | Inquire (Est.[1] | Custom Synthesis |
Procurement Insight: The massive price gap between the precursor (~
5,000/kg) is driven by the safety overhead of the bromination step. If your lab has the safety infrastructure for radical bromination, in-house synthesis is significantly cheaper.
Part 4: Synthesis & Production Protocol (The "Make" Strategy)
If commercial lead times are too long or costs are prohibitive, the compound can be synthesized in-house. The standard route involves radical bromination of Methyl 3-methyl-2-nitrobenzoate .
Reaction Workflow
Figure 2: Synthetic pathway via Wohl-Ziegler bromination. Note the potential for over-bromination.
Detailed Protocol
Adapted from standard Wohl-Ziegler bromination procedures for deactivated toluenes.
-
Reagents:
-
Substrate: Methyl 3-methyl-2-nitrobenzoate (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq). Recrystallize NBS from water before use to remove HBr.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq).
-
Solvent: Trifluorotoluene (PhCF₃) is preferred over CCl₄ (toxic/banned) or Benzene.
-
-
Procedure:
-
Dissolve substrate in solvent (0.2 M concentration).
-
Add NBS and Initiator.[2]
-
Heat to reflux (80–90 °C) under inert atmosphere (N₂/Ar).
-
Critical Step: Monitor via TLC/HPLC. Stop reaction immediately upon consumption of starting material to prevent formation of the dibromo impurity, which is inseparable by crystallization.
-
-
Work-up:
-
Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Concentrate filtrate.
-
Purification: Recrystallize from cyclohexane/EtOAc or purify via flash column chromatography (Hexane/EtOAc).
-
Part 5: Handling, Safety & Quality Control[5]
Safety Profile (Lachrymator)
This compound is a benzyl bromide derivative , making it a potent lachrymator (tear gas) and skin irritant.
-
H-Codes: H314 (Causes severe skin burns and eye damage), H335 (Respiratory irritation).
-
Engineering Controls: Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkyl bromide.
Quality Control Parameters
When purchasing or synthesizing, verify these critical quality attributes (CQAs):
-
Purity (HPLC): >97%.
-
Bromine Content: Verify mono-bromo vs. di-bromo ratio. The di-bromo impurity acts as a chain terminator in polymerization or a "dead-end" in heterocycle synthesis.
-
Acid Content: Free acid presence indicates hydrolysis. The ester should be stored under Argon at 2–8°C to prevent hydrolysis to 3-(bromomethyl)-2-nitrobenzoic acid (which is more corrosive).
References
-
Synthesis of 3-bromomethyl-2-nitrobenzoic acid derivatives. ChemicalBook / Patent Literature. (Describes the radical bromination of methyl 3-methyl-2-nitrobenzoate).
-
Methyl 3-methyl-2-nitrobenzoate (Precursor) Catalog Page. Thermo Fisher Scientific. (Source for starting material pricing and specifications).
-
Safety Data Sheet (SDS) for Benzyl Bromide Derivatives. Sigma-Aldrich / MilliporeSigma. (General safety protocols for handling lachrymatory alkyl bromides).
-
Application in PARP Inhibitor Synthesis. BenchChem Application Notes. (Discusses the utility of bromomethyl-nitrobenzoates in constructing fused heterocycles).
-
Methyl 3-(bromomethyl)-2-nitrobenzoate Product Entry. Pharmaffiliates. (Reference for CAS 132874-06-7 and commercial availability).[1][3]
